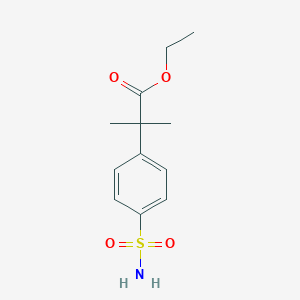

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-4-17-11(14)12(2,3)9-5-7-10(8-6-9)18(13,15)16/h5-8H,4H2,1-3H3,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEODUZMRVNUHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454393 | |

| Record name | Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374067-94-4 | |

| Record name | Ethyl 4-(aminosulfonyl)-α,α-dimethylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374067-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway for Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate, a compound of interest in medicinal chemistry and drug development. The synthesis is presented in two key stages: the formation of the 2-methyl-2-(4-sulfamoylphenyl)propanoic acid intermediate via a Meerwein arylation reaction, followed by a Fischer esterification to yield the final product. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and critical safety considerations.

Introduction and Strategic Overview

This compound is a substituted 2-arylpropionic acid derivative. Compounds of this class are of significant interest in pharmaceutical research. The synthetic strategy detailed herein is designed for efficiency and scalability, employing well-established and understood chemical transformations.

The proposed synthesis is a two-step process commencing with the readily available 4-aminobenzenesulfonamide (sulfanilamide). The core of this synthesis involves the creation of the carbon-carbon bond between the phenyl ring and the propionate moiety. This is achieved through a Meerwein arylation, a powerful reaction for the arylation of activated alkenes.[1][2] The resulting carboxylic acid intermediate is then esterified to the desired ethyl ester using the classic Fischer esterification method.[3][4]

This guide will elaborate on the mechanistic underpinnings of each step, provide detailed experimental procedures, and highlight critical process parameters and safety precautions, particularly concerning the handling of diazonium salt intermediates.[5][6]

Synthetic Pathway

The overall synthetic scheme is depicted below:

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 2-Methyl-2-(4-sulfamoylphenyl)propanoic Acid via Meerwein Arylation

The first stage of the synthesis involves the diazotization of 4-aminobenzenesulfonamide, followed by a copper-catalyzed Meerwein arylation with methacrylic acid.

Mechanism and Rationale

Diazotization: The primary aromatic amine of sulfanilamide is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[5] This reaction must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[7][8]

Meerwein Arylation: The Meerwein arylation is a radical reaction where the diazonium salt, in the presence of a copper(I) catalyst, decomposes to form an aryl radical with the loss of nitrogen gas.[1] This aryl radical then adds to the double bond of an electron-deficient alkene, in this case, methacrylic acid.[9] Subsequent abstraction of a hydrogen atom yields the final product. The use of an alkene with an electron-withdrawing group, such as the carboxylic acid in methacrylic acid, is crucial for the success of this reaction.[1]

Caption: Workflow for the synthesis of the carboxylic acid intermediate.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| 4-Aminobenzenesulfonamide | 172.21 | 1.0 | Starting material |

| Hydrochloric Acid (conc.) | 36.46 | 3.0 | For diazotization |

| Sodium Nitrite | 69.00 | 1.05 | In aqueous solution |

| Methacrylic Acid | 86.09 | 1.5 | Alkene for arylation |

| Copper(I) Chloride | 98.99 | 0.1 | Catalyst |

| Acetone | 58.08 | - | Solvent |

| Water (deionized) | 18.02 | - | Solvent |

| Sodium Hydroxide | 40.00 | - | For workup |

| Ethyl Acetate | 88.11 | - | For extraction |

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1.0 equivalent of 4-aminobenzenesulfonamide in a mixture of water and 3.0 equivalents of concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Dissolve 1.05 equivalents of sodium nitrite in cold water and add it dropwise to the stirred suspension, maintaining the temperature below 5 °C.[7]

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution contains the 4-sulfamoylbenzenediazonium chloride and should be used immediately.[5]

-

-

Meerwein Arylation:

-

In a separate reaction vessel, dissolve 1.5 equivalents of methacrylic acid and 0.1 equivalents of copper(I) chloride in acetone.

-

Cool this solution to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the acetone solution. Vigorous evolution of nitrogen gas should be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

-

Workup and Purification:

-

Concentrate the reaction mixture under reduced pressure to remove the acetone.

-

Add water to the residue and adjust the pH to >12 with a concentrated sodium hydroxide solution.

-

Wash the aqueous solution with ethyl acetate to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH <2 with concentrated hydrochloric acid.

-

The product, 2-methyl-2-(4-sulfamoylphenyl)propanoic acid, should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol-water.

-

Step 2: Synthesis of this compound via Fischer Esterification

The second step is the esterification of the carboxylic acid intermediate to the final ethyl ester product.

Mechanism and Rationale

Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[10] In the presence of a strong acid catalyst, such as sulfuric acid, the carbonyl oxygen of the carboxylic acid is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[11][12] The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[12] After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester.[11] The reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is typically used, and/or the water formed is removed.[3][4]

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| 2-Methyl-2-(4-sulfamoylphenyl)propanoic Acid | 257.29 | 1.0 | Intermediate from Step 1 |

| Ethanol (absolute) | 46.07 | Large excess | Reactant and solvent |

| Sulfuric Acid (conc.) | 98.08 | Catalytic amount | Catalyst |

| Sodium Bicarbonate | 84.01 | - | For workup |

| Anhydrous Sodium Sulfate | 142.04 | - | Drying agent |

| Ethyl Acetate | 88.11 | - | For extraction |

Procedure:

-

Esterification Reaction:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid in a large excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.[13]

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography or recrystallization.

-

Data Summary and Characterization

The following table summarizes the expected data for the synthesis. Note that yields are estimates based on similar reactions and may vary.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical Form | Expected Yield (%) |

| 2-Methyl-2-(4-sulfamoylphenyl)propanoic Acid | C₁₀H₁₃NO₄S | 257.29 | White solid | 60-75 |

| This compound | C₁₂H₁₇NO₄S | 287.34 | Solid | 80-90 |

Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the solid products should also be determined.

Safety and Handling

Diazonium Salts:

-

Aryl diazonium salts are thermally unstable and can be explosive in their solid, dry state.[5][6] They should always be prepared and handled in solution at low temperatures (0-5 °C) and used immediately.[8]

-

Never attempt to isolate the solid diazonium salt.

-

The diazotization reaction generates nitrogen gas and should be performed in a well-ventilated fume hood.[8]

-

Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[5]

Acids and Bases:

-

Concentrated hydrochloric acid and sulfuric acid are highly corrosive. Handle with extreme care and appropriate PPE.

-

Sodium hydroxide is caustic. Avoid contact with skin and eyes.

Solvents:

-

Acetone, ethanol, and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

This guide outlines a scientifically sound and practical approach for the synthesis of this compound. By leveraging a Meerwein arylation and a Fischer esterification, this pathway offers a reliable method for obtaining the target compound from readily available starting materials. Adherence to the detailed protocols and strict observance of the safety precautions are paramount for the successful and safe execution of this synthesis. The principles and techniques described herein are broadly applicable to the synthesis of other 2-arylpropionic acid derivatives and will be a valuable resource for researchers in the field of organic and medicinal chemistry.

References

- Benchchem. (n.d.). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.

- MDPI. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7354-7367.

- Writing in Biology. (2018). Experimental Procedure for Esterification.

- Wikipedia. (n.d.). Meerwein arylation.

- J&K Scientific LLC. (2025). Fischer Esterification.

- ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7136-7141.

- ResearchGate. (2014). Concise Synthesis of 2-Arylpropanoic Acids and Study of Unprecedented Reduction of 3-Hydroxy-2-arylpropenoic Acid Ethyl Ester to 2-Arylpropenoic Acid Ethyl Ester by BH3·THF.

- University of Toronto. (n.d.).

- Google Patents. (n.d.).

- Studylib. (n.d.).

- PubMed. (2013). The photocatalyzed Meerwein arylation: classic reaction of aryl diazonium salts in a new light.

- Wikipedia. (n.d.). Fischer–Speier esterification.

- SlideShare. (n.d.).

- Organic Reactions. (n.d.).

- PubMed. (2023). Meerwein Arylation of Aryl(alkyl)idenemalononitriles and Diazonium Salts for the Synthesis of 2-(Aryl(alkyl)/arylmethylene)malononitrile Derivatives. Journal of Organic Chemistry, 88(17), 12421-12431.

- Organic Chemistry Portal. (n.d.). Fischer Esterification.

- ResearchGate. (2021). Reactive Chemical Hazards of Diazonium Salts.

- Chemistry Steps. (n.d.). Fischer Esterification.

Sources

- 1. Meerwein arylation - Wikipedia [en.wikipedia.org]

- 2. The photocatalyzed Meerwein arylation: classic reaction of aryl diazonium salts in a new light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. athabascau.ca [athabascau.ca]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. organicreactions.org [organicreactions.org]

- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Fischer Esterification [organic-chemistry.org]

- 13. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]

An In-depth Technical Guide to Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate is a chemical compound of significant interest in the field of organic synthesis and medicinal chemistry. Its structure, incorporating both a sulfonamide group and a propionate ester, suggests its potential as a versatile building block for the development of novel pharmaceutical agents. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering a technical resource for professionals in research and drug development.

Chemical and Physical Properties

This compound, with the CAS Number 374067-94-4, is typically encountered as a pale yellow to pale brown solid.[4] A summary of its key chemical and physical properties is presented in the table below. While specific experimental data for properties such as melting point, boiling point, and solubility are not widely published, general characteristics can be inferred from its structure and related compounds.

| Property | Value | Source |

| CAS Number | 374067-94-4 | [4] |

| Molecular Formula | C₁₂H₁₇NO₄S | |

| Molecular Weight | 271.33 g/mol | [5] |

| IUPAC Name | ethyl 2-[4-(aminosulfonyl)phenyl]-2-methylpropanoate | |

| Appearance | Pale Yellow to Pale Brown Solid | [4] |

| Purity | Typically ≥95% | |

| Storage Temperature | Sealed in dry, room temperature |

Structural Elucidation

The chemical structure of this compound is key to understanding its reactivity and potential biological activity.

Figure 1. Chemical structure of this compound.

Synthesis

A plausible synthetic route to this compound can be derived from the chemical literature, particularly from patent documents detailing the preparation of related compounds. A likely precursor is 2-phenylethylamine, which can undergo a series of reactions to introduce the sulfamoyl and the ethyl 2-methylpropionate functionalities.

A key step involves the chlorosulfonylation of an appropriate phenyl-containing intermediate, followed by amination to form the sulfonamide group. For instance, a process for preparing N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazinecarboxamide involves the reaction of an intermediate with chlorosulfonic acid followed by treatment with ammonia.[6]

Figure 2. Proposed synthetic workflow for this compound.

Spectral Data (Predicted and Comparative)

Detailed, experimentally obtained spectral data for this compound are not widely available. However, predictions and comparisons with structurally similar compounds can provide valuable insights for characterization.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two singlets for the gem-dimethyl groups, and signals in the aromatic region for the benzene ring protons. The protons of the sulfonamide group may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the quaternary carbon attached to the phenyl ring, carbons of the ethyl group, the methyl groups, and the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹), the N-H stretching of the sulfonamide, the C=O stretching of the ester (around 1730 cm⁻¹), and C-H stretching of the aromatic and aliphatic portions.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group from the ester and cleavage of the sulfonamide moiety.

Reactivity and Stability

The reactivity of this compound is dictated by its functional groups. The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol. The sulfonamide group is generally stable, but can also undergo hydrolysis under more forcing acidic or basic conditions.[7][8][9]

The thermal stability of sulfonamides can vary depending on the specific structure, but they are generally considered to be relatively stable at ambient temperatures.[10][11][12] However, elevated temperatures can lead to degradation. Photostability is another consideration, as some sulfonamides are known to be susceptible to degradation upon exposure to UV light.[10]

Potential Applications in Drug Development

The presence of the sulfonamide functional group makes this compound a compound of high interest for drug discovery and development. Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2][3]

-

Enzyme Inhibition: Many sulfonamide-containing drugs act as enzyme inhibitors. The sulfonamide group can mimic a transition state or bind to the active site of enzymes, leading to their inhibition. This compound could be explored as an inhibitor for various enzymes implicated in disease.

-

Antibacterial Agents: The foundational use of sulfonamides was as antibacterial agents. While resistance is an issue, the development of new sulfonamide-based antibiotics is still an active area of research.

-

Anti-inflammatory and Anticancer Agents: Various benzenesulfonamide derivatives have shown promising anti-inflammatory and anticancer activities.[2][13] This compound could serve as a scaffold for the synthesis of new candidates in these therapeutic areas.

-

Cardiovascular and Other Indications: Sulfonamide derivatives have also been investigated for their effects on the cardiovascular system and other biological targets.[14]

The ethyl 2-methyl-2-phenylpropionate core is also found in various biologically active molecules, further highlighting the potential of this compound as a precursor for novel therapeutics.

Safety and Handling

Based on available safety data sheets, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[15][16][17] Work should be conducted in a well-ventilated area or a fume hood.[15][17]

Conclusion

This compound is a promising, yet not extensively characterized, chemical entity. Its combination of a sulfonamide pharmacophore and a propionate ester moiety makes it a valuable intermediate for organic synthesis, particularly in the realm of medicinal chemistry. Further research into its specific physicochemical properties, detailed spectral characterization, and exploration of its biological activities is warranted to fully unlock its potential in the development of new therapeutic agents. This guide serves as a foundational technical resource to aid researchers and scientists in their endeavors with this intriguing compound.

References

[1] Taslimi, P., Işık, M., Türkan, F., Durgun, M., Türkeş, C., Gülçin, İ., & Beydemir, Ş. (n.d.). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Retrieved from [Link]

[2] Eze, F. I., Chilaka, F. C., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. Retrieved from [Link]

[14] Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. Retrieved from [Link]

[3] Eze, F. I., Chilaka, F. C., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7. Retrieved from [Link]

[7] Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272. Retrieved from [Link]

[8] Wagenaar, A., & Engberts, J. B. F. N. (n.d.). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. ACS Publications. Retrieved from [Link]

[9] Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed, 224821639. Retrieved from [Link]

[11] Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1011-1018. Retrieved from [Link]

[12] Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. ResearchGate. Retrieved from [Link]

[18] Chen, J., et al. (2018). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Environmental Pollution, 233, 994-1002. Retrieved from [Link]

[19] Hrbáč, J., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 52(24), 14050-14058. Retrieved from [Link]

[20] Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423-13439. Retrieved from [Link]

[21] PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-aminophenoxy)-2-methylpropionate. Retrieved from [Link]

[22] SpectraBase. (n.d.). Ethyl 2-methyl-2-phenoxypropanoate. Retrieved from [Link]

[23] PubChem. (n.d.). Ethyl 2-methyl-2-(4-methylphenyl)propanoate. Retrieved from [Link]

[24] Quick Company. (n.d.). A Process For The Preparation Of N {2 [4 (Aminosulfonyl) Phenyl] Ethyl} 3 Ethyl 4 Methyl 2 Oxo 2,5 Dihydro 1 H Pyrrole 1 Carboxamide. Retrieved from [Link]

[25] PubChem. (n.d.). 2-(4-Methyl-5-thiazolyl)ethyl propionate. Retrieved from [Link]

[26] The Good Scents Company. (n.d.). ethyl 2-methyl-2-(methyl thio) propionate. Retrieved from [Link]

[27] Alchem Pharmtech. (n.d.). CAS 2901-13-5 | Ethyl 2-methyl-2-phenylpropanoate. Retrieved from [Link]

[6] Google Patents. (n.d.). US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. Retrieved from

[28] PubChem. (n.d.). Benzeneacetic acid, alpha-methyl-, ethyl ester. Retrieved from [Link]

[29] Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. Retrieved from

[30] The Good Scents Company. (n.d.). ethyl 2-(methyl dithio) propionate. Retrieved from [Link]

[31] PubChem. (n.d.). Ethyl 2-furanpropionate. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Ethyl 2-Methyl-2-phenylpropanoate | CymitQuimica [cymitquimica.com]

- 6. US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 15. fishersci.com [fishersci.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. tlcstandards.com [tlcstandards.com]

- 18. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]

- 21. prepchem.com [prepchem.com]

- 22. spectrabase.com [spectrabase.com]

- 23. Ethyl 2-methyl-2-(4-methylphenyl)propanoate | C13H18O2 | CID 583752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. A Process For The Preparation Of N {2 [4 (Aminosulfonyl) Phenyl] [quickcompany.in]

- 25. 2-(4-Methyl-5-thiazolyl)ethyl propionate | C9H13NO2S | CID 29933357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. ethyl 2-methyl-2-(methyl thio) propionate, 49773-24-2 [thegoodscentscompany.com]

- 27. alchempharmtech.com [alchempharmtech.com]

- 28. Benzeneacetic acid, alpha-methyl-, ethyl ester | C11H14O2 | CID 99643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]

- 30. ethyl 2-(methyl dithio) propionate [thegoodscentscompany.com]

- 31. Ethyl 2-furanpropionate | C9H12O3 | CID 61450 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate IUPAC name and structure

An In-depth Technical Guide to Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

I. Introduction

This compound is a distinct organic compound featuring a propionate ester functional group and a sulfonamide-substituted aromatic ring. Its IUPAC name is ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate . This molecule holds interest for researchers in medicinal chemistry and drug development due to the presence of two key pharmacophores: the sulfonamide group and the 2-arylpropionic acid ester moiety.

The sulfonamide functional group is a cornerstone in drug discovery, forming the basis for a wide array of therapeutic agents with antibacterial, anti-inflammatory, and diuretic properties, among others. The 2-arylpropionic acid scaffold is characteristic of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two structural features in a single molecule makes this compound a valuable building block in organic synthesis for the development of novel therapeutic agents[1].

This technical guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, and a discussion of the potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

II. Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of this compound is provided below.

| Property | Value | Source |

| IUPAC Name | ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate | |

| Synonyms | Ethyl 2-[4-(aminosulfonyl)phenyl]-2-methylpropanoate | |

| CAS Number | 374067-94-4 | [1] |

| Molecular Formula | C₁₂H₁₇NO₄S | |

| Molecular Weight | 271.33 g/mol | |

| Physical Form | Solid | |

| Storage | Sealed in a dry environment at room temperature. |

III. Synthesis and Purification

Proposed Synthetic Workflow

The synthesis can be envisioned to proceed through the formation of the carbon-carbon bond between the aromatic ring and the propionate moiety, followed by the introduction of the sulfonamide group.

Caption: Proposed synthetic pathway for this compound.

Detailed Hypothetical Protocol

Step 1: Friedel-Crafts Alkylation to form Ethyl 2-methyl-2-phenylpropanoate

-

To a stirred solution of anhydrous aluminum chloride (AlCl₃) in an excess of benzene (acting as both solvent and reactant) under an inert atmosphere (e.g., nitrogen), add ethyl 2-bromoisobutyrate dropwise at a controlled temperature (typically 0-5 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain ethyl 2-methyl-2-phenylpropanoate.

Step 2: Chlorosulfonation

-

Cool chlorosulfonic acid in an ice bath.

-

Slowly add ethyl 2-methyl-2-phenylpropanoate to the cooled chlorosulfonic acid with vigorous stirring. The para-substituted product is expected to be the major isomer due to steric hindrance.

-

After the addition, stir the mixture at room temperature for a specified period.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield ethyl 2-methyl-2-(4-chlorosulfonylphenyl)propanoate.

Step 3: Amination to form the final product

-

Dissolve the crude ethyl 2-methyl-2-(4-chlorosulfonylphenyl)propanoate in a suitable solvent like acetone or tetrahydrofuran.

-

Cool the solution in an ice bath and bubble ammonia gas through it, or add a concentrated aqueous solution of ammonium hydroxide dropwise with stirring.

-

Stir the reaction mixture for several hours at room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

IV. Spectroscopic Characterization (Hypothetical)

Disclaimer: Experimental spectral data for this compound is not publicly available. The following are predicted spectral characteristics based on the molecule's structure and data from analogous compounds.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.5-8.0 ppm), characteristic of a para-substituted benzene ring.

-

Ethyl Ester Protons: A quartet (approx. δ 4.1-4.3 ppm, 2H) and a triplet (approx. δ 1.2-1.4 ppm, 3H).

-

Methyl Protons: A singlet (approx. δ 1.5-1.7 ppm, 6H) for the two equivalent methyl groups.

-

Sulfonamide Protons: A broad singlet (variable chemical shift, approx. δ 5.0-7.0 ppm, 2H) for the -NH₂ group.

¹³C NMR:

-

Carbonyl Carbon: δ 175-178 ppm.

-

Aromatic Carbons: Four signals in the range of δ 125-150 ppm.

-

Ester Alkyl Carbons: δ ~61 ppm (-OCH₂-) and δ ~14 ppm (-CH₃).

-

Quaternary Carbon: δ ~45-50 ppm.

-

Methyl Carbons: δ ~25-30 ppm.

B. Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Sulfonamide) | 3400-3200 (two bands) |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=O Stretch (Ester) | 1750-1730 |

| C=C Stretch (Aromatic) | 1600-1450 |

| S=O Stretch (Sulfonamide) | 1350-1300 and 1170-1150 |

| C-O Stretch (Ester) | 1250-1100 |

C. Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Expected at m/z = 271.

-

Major Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 226), loss of the ethyl group (-C₂H₅, m/z = 242), and cleavage of the ester group.

Caption: Proposed mass spectrometry fragmentation of this compound.

V. Potential Applications in Drug Discovery and Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis[1]. Its bifunctional nature allows for a variety of chemical transformations. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules to form amides or other derivatives. The sulfonamide group can also be a site for further chemical modification.

Given its structural similarity to known classes of drugs, this compound and its derivatives are of interest for their potential pharmacological activities. The presence of the 2-arylpropionate structure suggests a potential for anti-inflammatory and analgesic properties, similar to NSAIDs. Furthermore, the sulfonamide moiety is a well-established pharmacophore in a multitude of drugs, including diuretics, anticonvulsants, and antibacterial agents. The unique combination of these two groups could lead to the discovery of novel compounds with interesting biological profiles.

VI. Conclusion

This compound is a compound with significant potential as a building block in the synthesis of new chemical entities for drug discovery. While detailed experimental data on its synthesis and spectroscopic characterization are not widely published, its structure allows for the prediction of its chemical behavior and properties. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and materials science.

VII. References

-

Sigma-Aldrich. Ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate.

-

Pharmaffiliates. This compound. Available at: [Link]

-

Human Metabolome Database. Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). Available at: [Link]

-

PubChem. Ethyl 2-methyl-2-(4-methylphenyl)propanoate. Available at: [Link]

-

NIST. Propanoic acid, 2-methyl-, ethyl ester. Available at: [Link]

-

ResearchGate. IR spectra of ethyl propanoate.. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Available at: [Link]

-

Pharmaffiliates. CAS No : 374067-94-4 | Product Name : this compound. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate, with the Chemical Abstracts Service (CAS) number 374067-94-4 , is a distinct organic molecule that has garnered interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry.[1] This compound's structure, featuring a sulfonamide group attached to a phenylpropionate backbone, suggests its potential as a versatile building block for the synthesis of more complex molecules with diverse biological activities. The sulfonamide functional group is a cornerstone in drug design, present in a wide array of therapeutic agents with applications ranging from antimicrobial to anticancer treatments.[2][3] This guide aims to provide a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, potential applications in drug development, and analytical methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the available and predicted properties for this compound.

| Property | Value | Source |

| CAS Number | 374067-94-4 | [1] |

| Molecular Formula | C₁₂H₁₇NO₄S | N/A |

| Molecular Weight | 271.33 g/mol | N/A |

| Appearance | Pale Yellow to Pale Brown Solid | N/A |

| Storage | 2-8°C Refrigerator | N/A |

| Shipping Conditions | Ambient | N/A |

Proposed Synthesis Pathway

Diagram of the Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol:

Step 1: Chlorosulfonation of Ethyl 2-methyl-2-phenylpropanoate

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, place ethyl 2-methyl-2-phenylpropanoate (1 equivalent).

-

Reagent Addition: Cool the flask in an ice bath (0-5 °C). Slowly add chlorosulfonic acid (3-4 equivalents) dropwise from the dropping funnel while maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product, ethyl 2-(4-(chlorosulfonyl)phenyl)-2-methylpropanoate, will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Amination of Ethyl 2-(4-(chlorosulfonyl)phenyl)-2-methylpropanoate

-

Reaction Setup: In a round-bottom flask, dissolve the crude ethyl 2-(4-(chlorosulfonyl)phenyl)-2-methylpropanoate from the previous step in a suitable organic solvent such as acetone or tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia with stirring.

-

Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Remove the organic solvent under reduced pressure. The remaining aqueous layer will contain the product.

-

Isolation and Purification: Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Potential Applications in Drug Development

The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, contributing to a wide range of biological activities.[2][3][4] The presence of this moiety in this compound suggests its potential as a scaffold or intermediate in the development of novel therapeutic agents.

Diagram of Potential Pharmacological Targets for Sulfonamide-Containing Drugs:

Caption: Potential pharmacological targets for drugs containing the sulfonamide moiety.

The diverse biological activities of sulfonamides stem from their ability to mimic the transition state of enzymatic reactions or to bind to specific receptor sites. For instance, antibacterial sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[5] This selective toxicity makes them effective antimicrobial agents. Furthermore, the sulfonamide group is a key feature in carbonic anhydrase inhibitors used to treat glaucoma, and in certain anti-inflammatory drugs that target cyclooxygenase (COX) enzymes.[2][6]

Given this precedent, this compound could serve as a starting material for the synthesis of novel inhibitors of these or other enzymes. The propionate side chain offers a site for further chemical modification, allowing for the generation of a library of derivatives with potentially enhanced potency and selectivity.

Analytical Methodologies

For the characterization and quality control of this compound, a combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound and for quantifying it in various matrices. A reverse-phase HPLC method is proposed below.

Proposed HPLC Method:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) |

| Gradient | Start with a lower concentration of acetonitrile and gradually increase. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound. The proton NMR would show characteristic signals for the ethyl group, the two methyl groups, the aromatic protons, and the protons of the sulfonamide group.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the ester carbonyl (C=O) stretch, the S=O stretches of the sulfonamide, and the N-H stretch of the sulfonamide.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structure elucidation.

Conclusion

This compound is a compound with significant potential for applications in synthetic and medicinal chemistry. Its straightforward proposed synthesis and the presence of the versatile sulfonamide functional group make it an attractive building block for the development of new chemical entities with potential therapeutic value. The analytical methods outlined in this guide provide a framework for its characterization and quality control, ensuring the reliability of future research endeavors. As the scientific community continues to explore the vast chemical space of sulfonamide-containing molecules, compounds like this compound will undoubtedly play a crucial role in the discovery of next-generation drugs.

References

- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. [Link]

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review - Preprints.org. [Link]

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - Springer. [Link]

- Sulfonamide (medicine) - Wikipedia. [Link]

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review - MDPI. [Link]

- Chapter 5.

- Ethyl 2-Methyl-2-(4-sulfamoylphenyl)

- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes)

Sources

- 1. This compound [biogen.es]

- 2. Ethyl 2-methyl-3-phenylpropanoate | C12H16O2 | CID 562367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethyl 2-[methyl(phenyl)sulfamoyl]prop-2-enoate | C12H15NO4S | CID 145605507 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendant Trajectory of Sulfamoylphenylpropionate Derivatives: A Technical Guide to Their Biological Activity and Therapeutic Promise

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The confluence of the sulfamoylphenyl pharmacophore with the propionate structural motif presents a compelling frontier in medicinal chemistry. This technical guide provides a comprehensive exploration of the biological activities of sulfamoylphenylpropionate derivatives, a class of compounds demonstrating significant potential in modulating key physiological and pathological processes. Drawing upon established principles of drug design and synthesizing data from analogous chemical series, this document elucidates the rationale behind their synthesis, delves into their putative mechanisms of action, and outlines their promising therapeutic applications, with a particular focus on anti-inflammatory and analgesic activities. Through a detailed examination of structure-activity relationships, experimental protocols, and visualized molecular pathways, this guide serves as an essential resource for researchers and drug development professionals seeking to navigate and innovate within this promising chemical space.

Introduction: A Synthesis of Pharmacophoric Wisdom

The strategic amalgamation of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. Sulfamoylphenylpropionate derivatives exemplify this approach, wedding the well-established therapeutic credentials of the sulfonamide group with the proven efficacy of the propionic acid moiety.

The sulfonamide group (-SO₂NH₂) is a versatile pharmacophore, integral to a wide array of clinically significant drugs, including antibacterial, diuretic, and hypoglycemic agents.[1] Its ability to act as a bioisostere for carboxylic acids and engage in crucial hydrogen bonding interactions with biological targets underpins its broad pharmacological utility. Notably, the benzenesulfonamide core is a key feature in several selective cyclooxygenase-2 (COX-2) inhibitors, highlighting its importance in the design of anti-inflammatory agents.[1]

The propionic acid moiety , particularly the 2-arylpropionic acid scaffold, is the hallmark of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.[2] This structural element is critical for the inhibition of cyclooxygenase enzymes, which are central to the inflammatory cascade.[2]

The conceptual fusion of these two pharmacophores in sulfamoylphenylpropionate derivatives is predicated on the hypothesis that the resulting hybrid molecule will exhibit synergistic or novel biological activities. The primary focus of research in this area has been the development of potent and selective anti-inflammatory agents with improved safety profiles compared to traditional NSAIDs.[3][4]

Synthetic Strategies: Forging the Molecular Architecture

The synthesis of sulfamoylphenylpropionate derivatives can be approached through several established organic chemistry transformations. A plausible and versatile synthetic route is outlined below, drawing inspiration from the synthesis of related sulfonamide and propionic acid-containing compounds.[5]

Caption: A generalized synthetic workflow for sulfamoylphenylpropionate derivatives.

Experimental Protocol: A Representative Synthesis

Step 1: Chlorosulfonation of a Phenylpropionic Acid Ester

-

To a stirred solution of a suitable phenylpropionic acid ester (1 equivalent) in a dry, inert solvent such as dichloromethane, add chlorosulfonic acid (2-3 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride intermediate.

Step 2: Amination to Form the Sulfonamide

-

Dissolve the crude sulfonyl chloride intermediate (1 equivalent) in a suitable solvent like tetrahydrofuran.

-

Cool the solution to 0 °C and add a solution of the desired amine (e.g., ammonia, primary or secondary amine) (2-3 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired sulfamoylphenylpropionate derivative.

Step 3: (Optional) Hydrolysis of the Ester

-

If the final product is the carboxylic acid, the ester can be hydrolyzed using standard conditions, such as treatment with lithium hydroxide in a mixture of tetrahydrofuran and water.

Biological Activities and Mechanisms of Action

The primary biological activity of interest for sulfamoylphenylpropionate derivatives is their anti-inflammatory effect . This activity is predominantly attributed to their potential to inhibit the cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition: The Central Hypothesis

The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[8][9] The therapeutic effects of NSAIDs are derived from the inhibition of COX-2, whereas the common side effects, such as gastrointestinal irritation, are associated with the inhibition of COX-1.[8][10]

The structural features of sulfamoylphenylpropionate derivatives suggest a high potential for selective COX-2 inhibition. The benzenesulfonamide moiety is a well-known pharmacophore that can fit into the larger, more accommodating active site of COX-2, a feature that distinguishes it from the narrower active site of COX-1.[9]

Caption: Proposed mechanism of action via selective COX-2 inhibition.

Structure-Activity Relationships (SAR)

The biological activity of sulfamoylphenylpropionate derivatives can be modulated by systematic structural modifications. Key areas for SAR exploration include:

-

Substitution on the Phenyl Ring: The position and nature of the propionate and sulfamoyl groups on the phenyl ring are critical. A para-relationship between these two groups is often favored in selective COX-2 inhibitors.

-

Modifications of the Sulfonamide Group: Substitution on the sulfonamide nitrogen (R' in -SO₂NHR') can significantly impact potency and selectivity. Bulky substituents may enhance COX-2 selectivity.

-

Alterations to the Propionate Side Chain: The stereochemistry of the α-methyl group in the propionate moiety is known to be important for the activity of profens, with the (S)-enantiomer being the more active form.

| Compound Series | Key Structural Feature | Observed/Predicted Biological Activity | Reference |

| p-(Methanesulfonyl)phenylpropenamides | α-substitution on the propenamide chain | Marked anti-inflammatory activity with reduced GI side effects. | [3] |

| Sulfamoylthiophene/pyrazole carboxylic acids | Heterocyclic core | Significant nonsteroidal anti-inflammatory and analgesic properties. | [4] |

| Benzenesulfonamide derivatives | Varied tail groups | Modulate carbonic anhydrase isoform specificity. | [1] |

Potential Therapeutic Applications

The primary therapeutic application for sulfamoylphenylpropionate derivatives lies in the treatment of inflammatory disorders . Their potential for selective COX-2 inhibition suggests they could be effective in managing conditions such as:

-

Rheumatoid Arthritis and Osteoarthritis: By reducing prostaglandin-mediated inflammation in the joints.

-

Pain and Analgesia: For the relief of acute and chronic pain.

-

Fever: As antipyretic agents.

Furthermore, the sulfonamide moiety opens up the possibility of these compounds interacting with other biological targets, potentially leading to novel therapeutic applications in areas such as cancer and neurological disorders , where COX-2 is also implicated.[7]

Future Directions and Conclusion

The exploration of sulfamoylphenylpropionate derivatives is a promising avenue for the development of novel therapeutic agents. Future research should focus on:

-

Synthesis and Screening of Diverse Libraries: To fully elucidate the structure-activity relationships.

-

In-depth Mechanistic Studies: To confirm selective COX-2 inhibition and investigate potential off-target effects.

-

Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of lead compounds.

References

- Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction.

- Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for tre

- [Synthesis and Anti-Inflammatory Activity of Alpha-Substituted P-(Methanesulfonyl)phenylpropenamides].

- Synthesis and anti-inflammatory evaluation of new sulfamoylheterocarboxylic deriv

- Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity.

- Structure–activity relationship study of the benzenesulfonamide hits...

- Facile Synthesis and Antimicrobial Evaluation of Some New Heterocyclic Compounds Incorporating a Biologically Active Sulfamoyl Moiety.

- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel

- A Computational Study of Some Benzenesulfonamide Derivatives as HIV- 1 Protease Enzyme Inhibitors: Three-Dimensional Quantitative Structure-Activity Rel

- Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflamm

- Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflamm

- Which NSAIDs Are Most Selective For COX-1 and COX-2?

- Selective cyclooxygenase-2 inhibitors: pharmacology, clinical effects and therapeutic potential.

- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel

- Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Deriv

- Overview of selective COX-2 inhibitors.

- Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity rel

- Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Deriv

- Imidazole Deriv

- Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candid

- Synthesis and pharmacological evaluation of some 2-(4-isobutylphenyl)-N-(4-oxo-2-arylthiazolidin-3-yl) propanamides.

- Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Deriv

Sources

- 1. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. [Synthesis and anti-inflammatory activity of alpha-substituted p-(methanesulfonyl)phenylpropenamides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-inflammatory evaluation of new sulfamoylheterocarboxylic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facile Synthesis and Antimicrobial Evaluation of Some New Heterocyclic Compounds Incorporating a Biologically Active Sulfamoyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective cyclooxygenase-2 inhibitors: pharmacology, clinical effects and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medcentral.com [medcentral.com]

- 9. brieflands.com [brieflands.com]

- 10. UpToDate 2018 [sniv3r2.github.io]

An In-depth Technical Guide on the Hypothesized Mechanism of Action of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Introduction

In the landscape of modern drug discovery, molecules possessing a hybrid scaffold of well-established pharmacophores present a compelling avenue for the development of novel therapeutics with potentially multifaceted mechanisms of action. Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate, a compound integrating the structural features of an arylpropionic acid derivative and a sulfonamide, stands as a prime candidate for such investigation. While commercially available for applications in organic synthesis, its biological activity and mechanism of action remain largely unexplored.[1][2] This guide puts forth a detailed hypothesis, grounded in established pharmacological principles and extensive literature review, positing that this compound functions as a dual inhibitor of cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA), suggesting its potential as a novel anti-inflammatory and anticancer agent.

The arylpropionic acid moiety is a hallmark of numerous non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects through the inhibition of COX enzymes.[3][4] Concurrently, the sulfonamide group is a key component of a diverse range of therapeutics, including antibacterial agents, diuretics, and notably, selective COX-2 inhibitors and anticancer agents.[5][6][7] The convergence of these two pharmacophores in a single molecule suggests a synergistic or additive pharmacological profile, which this guide will dissect in detail. We will explore the theoretical underpinnings of this dual-inhibition hypothesis, propose the specific signaling pathways likely to be modulated, and provide a comprehensive set of experimental protocols to rigorously test these assertions.

Hypothesized Mechanism of Action: A Dual-Inhibition Model

We hypothesize that this compound exerts its biological effects through the simultaneous inhibition of two key enzymes: cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA). This dual-inhibition model is predicated on the distinct functionalities of its constituent chemical moieties.

Cyclooxygenase-2 (COX-2) Inhibition

The 2-methyl-2-phenylpropionate portion of the molecule is structurally analogous to the profen class of NSAIDs, which are known inhibitors of cyclooxygenase enzymes.[8] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[8] The presence of a sulfonamide group on the phenyl ring is a critical feature of a class of selective COX-2 inhibitors, such as celecoxib.[9][10][11] This selectivity for the COX-2 isoform is advantageous as it is primarily induced during inflammation, while the constitutive COX-1 isoform is involved in homeostatic functions, including the protection of the gastric mucosa.[8] Therefore, selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[10] We propose that this compound will exhibit selective inhibition of COX-2, thereby mitigating inflammatory responses.

Carbonic Anhydrase (CA) Inhibition

The sulfonamide group is a well-established pharmacophore for the inhibition of carbonic anhydrases.[6][12] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[12] These enzymes are involved in a wide array of physiological processes, and their dysregulation is implicated in several pathologies, including cancer.[12][13] Notably, certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and metastasis.[13] Several sulfonamide-based drugs have demonstrated anticancer activity through the inhibition of these tumor-associated CA isoforms.[4][5][6][14] We hypothesize that the sulfonamide moiety of this compound will bind to the active site of carbonic anhydrases, leading to their inhibition and subsequent disruption of pH regulation in cancer cells, thereby conferring anticancer properties.

The following diagram illustrates the proposed dual-inhibition mechanism:

Caption: Proposed dual-inhibition mechanism of this compound.

Experimental Protocols for Hypothesis Validation

To empirically test the hypothesized dual mechanism of action, a series of in vitro assays are proposed. These protocols are designed to be self-validating through the inclusion of appropriate controls and standards.

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay will determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2. A fluorometric or colorimetric assay kit is recommended for this purpose.[2][15]

Principle: The peroxidase activity of COX is measured by monitoring the appearance of a fluorescent or colored product. The inhibition of this activity in the presence of the test compound is quantified.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Fluorometric or colorimetric probe

-

Assay buffer

-

This compound

-

Celecoxib (selective COX-2 inhibitor control)

-

Ibuprofen (non-selective COX inhibitor control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and control inhibitors.

-

In a 96-well plate, add the assay buffer, COX-1 or COX-2 enzyme, and the probe.

-

Add the test compound or control inhibitors to the respective wells. Include a solvent control (vehicle).

-

Incubate the plate at the recommended temperature for a specified time to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence or absorbance in kinetic mode for a set duration.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound and controls.

-

Calculate the IC50 values for COX-1 and COX-2 and the selectivity index (SI = IC50(COX-1)/IC50(COX-2)).

Workflow Diagram:

Caption: Workflow for the in vitro COX inhibition assay.

Protocol 2: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This assay will evaluate the inhibitory effect of this compound on the activity of various human carbonic anhydrase isoforms, particularly the cancer-related CA II, IX, and XII.

Principle: The esterase activity of CA is utilized, where the enzyme catalyzes the hydrolysis of a chromogenic ester substrate. The rate of formation of the colored product is monitored spectrophotometrically.[3][12]

Materials:

-

Recombinant human CA II, CA IX, and CA XII enzymes

-

p-Nitrophenyl acetate (p-NPA) or other suitable chromogenic substrate

-

Assay buffer

-

This compound

-

Acetazolamide (broad-spectrum CA inhibitor control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and acetazolamide.

-

In a 96-well plate, add the assay buffer and the respective CA isoform.

-

Add the test compound or acetazolamide to the appropriate wells. Include a solvent control.

-

Incubate the plate at the recommended temperature for a specified time.

-

Initiate the reaction by adding the chromogenic substrate.

-

Immediately measure the absorbance at the appropriate wavelength in kinetic mode.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound.

-

Calculate the IC50 values for each CA isoform.

Workflow Diagram:

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Protocol 3: Cell-Based Assay for Anticancer Activity

To assess the functional consequences of the hypothesized dual inhibition, a cell-based assay using a cancer cell line known to overexpress COX-2 and a tumor-associated CA isoform (e.g., HT-29 colon cancer cells) is proposed.

Principle: The antiproliferative effect of this compound on cancer cells will be evaluated using a standard cell viability assay, such as the MTT or MTS assay.

Materials:

-

HT-29 human colon cancer cell line (or other suitable cell line)

-

Complete cell culture medium

-

This compound

-

Celecoxib and Acetazolamide (as single-agent controls)

-

MTT or MTS reagent

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound and controls in cell culture medium.

-

Replace the medium in the wells with the medium containing the test compound or controls. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) value for the test compound.

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

| This compound | |||

| Celecoxib | |||

| Ibuprofen |

Table 2: Carbonic Anhydrase Inhibition Data

| Compound | CA II IC50 (µM) | CA IX IC50 (µM) | CA XII IC50 (µM) |

| This compound | |||

| Acetazolamide |

Table 3: Anticancer Activity Data

| Compound | GI50 in HT-29 cells (µM) |

| This compound | |

| Celecoxib | |

| Acetazolamide |

The results from these experiments will provide strong evidence to either support or refute the dual-inhibition hypothesis. Potent and selective inhibition of COX-2, coupled with significant inhibition of cancer-related CA isoforms and corresponding anticancer activity in a relevant cell line, would lend considerable weight to the proposed mechanism of action.

Conclusion

This technical guide has outlined a scientifically rigorous hypothesis for the mechanism of action of this compound, proposing a dual-inhibition model targeting COX-2 and carbonic anhydrase. The integration of two distinct and pharmacologically active moieties within a single molecular framework presents a promising strategy for the development of novel therapeutics with enhanced efficacy and potentially improved safety profiles. The detailed experimental protocols provided herein offer a clear roadmap for the validation of this hypothesis, paving the way for the potential translation of this compound from a chemical reagent to a lead candidate in drug discovery programs focused on inflammatory diseases and oncology. Further in vivo studies would be a logical next step to confirm these in vitro findings and to evaluate the pharmacokinetic and pharmacodynamic properties of this intriguing molecule.

References

- Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

- Chen, Z., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837. [Link]

- Yadav, P., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. [Link]

- Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

- Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75. [Link]

- Irfan, M., et al. (2024). A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. Journal of Molecular Structure, 1311, 138473. [Link]

- Rowlinson, S. W., et al. (2003). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.

- Jäger, A. K., et al. (2005). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.

- Lee, S., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 25(21), 5035. [Link]

- Ghorbani, A., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 12(1), 55-62. [Link]

- Suling, W. J., et al. (2005). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Journal of microbiological methods, 63(2), 155-162. [Link]

- Shapiro, L. E., & Knowles, S. R. (2001). Should celecoxib be contraindicated in patients who are allergic to sulfonamides? Revisiting the meaning of 'sulfa' allergy. Drug safety, 24(4), 239-247. [Link]

- Duggan, K. C., et al. (2010). Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site. Journal of Biological Chemistry, 285(39), 29870-29877. [Link]

- Kalgutkar, A. S., et al. (2000). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 43(15), 2860-2870. [Link]

- Weber, A., et al. (2004). Dual carbonic anhydrase--cyclooxygenase-2 inhibitors. Current topics in medicinal chemistry, 4(6), 667-672. [Link]

- Al-Hourani, B. J. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Sulfur Chemistry, 37(6), 647-668. [Link]

- Yun, M. K., et al. (2012). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 7(4), 694-703. [Link]

- Shome, B., et al. (2011). Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes. Bioorganic & medicinal chemistry letters, 21(19), 5797-5800. [Link]

- Wiholm, B. E., et al. (2002). Identification of sulfonamide-like adverse drug reactions to celecoxib in the World Health Organization database. Current Medical Research and Opinion, 18(6), 315-321. [Link]

- Li, Y., et al. (2023). Dual-target inhibitors based on COX-2: a review from medicinal chemistry perspectives. Future Medicinal Chemistry, 15(23), 1845-1861. [Link]

- Geis, G. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Clinical therapeutics, 21(5), 767-782. [Link]

- Wikipedia. (2023). Cyclooxygenase-2 inhibitor. [Link]

- Yun, M. K., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS chemical biology, 9(4), 1021-1031. [Link]

- Kristin, M. (2022). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Journal of Pharmacology and Pharmacotherapeutics, 13(S1), 131. [Link]

- Bertolini, A., et al. (2002). Selective COX-2 inhibitors and dual acting anti-inflammatory drugs: critical remarks. Current medicinal chemistry, 9(10), 1033-1043. [Link]

- Perri, M., et al. (2025). A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs. Medicinal Research Reviews. [Link]

- ResearchGate. (2023). Structures of some anti-inflammatory drugs containing sulfonamide group. [Link]

- Cleveland Clinic. (2025). Sulfonamides (Sulfa Drugs). [Link]

- Study.com. (2021). Sulfonamide: Mechanism of Action & Uses. [Link]

- Google Patents. (2009).

- PubChem. Ethyl 2-methyl-2-(4-methylphenyl)

- Google Patents. (2014). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

- Google P

Sources

- 1. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents [wisdomlib.org]

- 5. portal.fis.tum.de [portal.fis.tum.de]

- 6. benthamdirect.com [benthamdirect.com]

- 7. openaccesspub.org [openaccesspub.org]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Should celecoxib be contraindicated in patients who are allergic to sulfonamides? Revisiting the meaning of 'sulfa' allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 12. assaygenie.com [assaygenie.com]

- 13. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]